(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-butyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
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Description
(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-butyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C27H35N3O10 and its molecular weight is 561.588. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds involve complex chemical reactions aimed at producing novel derivatives with potential therapeutic applications. For instance, the synthesis of new oxindole and spiro-oxindole derivatives highlights the importance of these structures in medicinal chemistry. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential for producing bioactive molecules (Mohamed I A Hassan & A. Hassane, 2019). Similarly, the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester underlines the synthetic flexibility and potential applications of these compounds in developing novel therapeutic agents (Leida M. Pretto et al., 2019).
Potential Bioactivity
The antibacterial and antimicrobial activities of synthesized compounds are of significant interest. The research on oxindoles and spiro-oxindoles, for example, has shown that these compounds possess notable antibacterial properties, making them valuable in the search for new antimicrobial agents (Mohamed I A Hassan & A. Hassane, 2019). This suggests potential applications in developing treatments for bacterial infections.
Structural Analysis
Structural analysis, including crystal structure and Hirshfeld surface analysis, plays a crucial role in understanding the chemical and physical properties of synthesized compounds. For example, the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products provide valuable insights into the molecular interactions and stability of these compounds (F. Naghiyev et al., 2020). This information is crucial for the rational design of molecules with desired biological activities.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(E)-(1-butyl-5-methyl-2-oxoindol-3-ylidene)amino]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O10/c1-7-8-11-30-20-10-9-14(2)12-19(20)22(26(30)35)29-40-27-23(28-15(3)31)25(38-18(6)34)24(37-17(5)33)21(39-27)13-36-16(4)32/h9-10,12,21,23-25,27H,7-8,11,13H2,1-6H3,(H,28,31)/b29-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKMJPORDZACJY-QUPMIFSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C(=NOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)C)/C(=N\OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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